molecular formula C16H18 B13789439 4'-Isopropyl-3-methyl-biphenyl

4'-Isopropyl-3-methyl-biphenyl

Cat. No.: B13789439
M. Wt: 210.31 g/mol
InChI Key: MYHKTZZXEGHOGK-UHFFFAOYSA-N
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Description

4’-Isopropyl-3-methyl-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of isopropyl and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropyl-3-methyl-biphenyl typically involves the Friedel-Crafts alkylation reaction. This reaction uses an alkyl halide (such as isopropyl chloride) and a methyl-substituted biphenyl as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions .

Industrial Production Methods: Industrial production of 4’-Isopropyl-3-methyl-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4’-Isopropyl-3-methyl-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alkane derivatives.

    Substitution: Nitro-biphenyls, halogenated biphenyls.

Scientific Research Applications

4’-Isopropyl-3-methyl-biphenyl finds applications in various fields:

Mechanism of Action

The mechanism of action of 4’-Isopropyl-3-methyl-biphenyl involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings act as nucleophiles, reacting with electrophiles to form substituted products. The presence of isopropyl and methyl groups influences the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

    Biphenyl: The parent compound with two benzene rings connected by a single bond.

    4’-Isopropyl-biphenyl: Similar structure but lacks the methyl group.

    3-Methyl-biphenyl: Similar structure but lacks the isopropyl group.

Uniqueness: The combination of these substituents provides a distinct set of properties compared to other biphenyl derivatives .

Properties

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-methyl-3-(4-propan-2-ylphenyl)benzene

InChI

InChI=1S/C16H18/c1-12(2)14-7-9-15(10-8-14)16-6-4-5-13(3)11-16/h4-12H,1-3H3

InChI Key

MYHKTZZXEGHOGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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